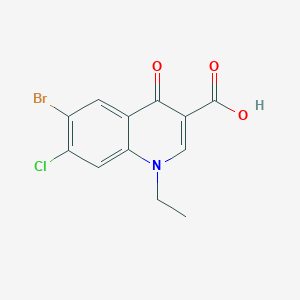6-Bromo-7-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
CAS No.:
Cat. No.: VC13804562
Molecular Formula: C12H9BrClNO3
Molecular Weight: 330.56 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H9BrClNO3 |
|---|---|
| Molecular Weight | 330.56 g/mol |
| IUPAC Name | 6-bromo-7-chloro-1-ethyl-4-oxoquinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H9BrClNO3/c1-2-15-5-7(12(17)18)11(16)6-3-8(13)9(14)4-10(6)15/h3-5H,2H2,1H3,(H,17,18) |
| Standard InChI Key | SCQCVNGDOVTSOH-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)Br)C(=O)O |
| Canonical SMILES | CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)Br)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Composition
The compound’s molecular formula is C₁₂H₉BrClNO₃, with a precise molecular weight of 330.56 g/mol (calculated via PubChem’s algorithms) . Its IUPAC name, 6-bromo-7-chloro-1-ethyl-4-oxoquinoline-3-carboxylic acid, systematically describes the substituents:
-
A bromine atom at position 6
-
A chlorine atom at position 7
-
An ethyl group at position 1
The SMILES string CCN1C=C(C(=O)O)C(=O)C2=CC(=C(C=C21)Cl)Br provides a linear notation of its structure, while the InChIKey SCQCVNGDOVTSOH-UHFFFAOYSA-N enables unique chemical identifier searches .
Table 1: Key Physicochemical Properties
Structural Features
The quinoline core consists of a benzene ring fused to a pyridone ring, with the latter bearing the 4-oxo group. Substituents at positions 1 (ethyl), 3 (carboxylic acid), 6 (bromine), and 7 (chlorine) introduce steric and electronic effects that influence reactivity. The planar aromatic system facilitates π-π interactions, while the carboxylic acid group enables salt formation or esterification .
Comparison with Related Quinolones
Structural Analog: 1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid
This analog (CAS 23789-88-0) lacks the bromine and chlorine substituents, resulting in a lower molecular weight (217.22 g/mol vs. 330.56 g/mol). The absence of halogens reduces steric hindrance, potentially increasing solubility but decreasing antimicrobial potency.
Table 3: Comparative Analysis of Quinoline Derivatives
| Property | Target Compound | 1-Ethyl-4-oxo Analog |
|---|---|---|
| Molecular Formula | C₁₂H₉BrClNO₃ | C₁₂H₁₁NO₃ |
| Molecular Weight | 330.56 g/mol | 217.22 g/mol |
| Key Substituents | Br, Cl, ethyl, COOH | Ethyl, COOH |
| Potential Bioactivity | Antimicrobial (inferred) | Documented antimicrobial |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume